molecular formula C13H19N5O2 B1582217 N(alpha)-Benzoylarginineamide CAS No. 965-03-7

N(alpha)-Benzoylarginineamide

Cat. No. B1582217
CAS RN: 965-03-7
M. Wt: 277.32 g/mol
InChI Key: UMKJQJGLFKDADN-JTQLQIEISA-N
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Description

N(alpha)-Benzoylarginineamide (Nα-Bz-Arg-NH2), also known as N-benzoyl-L-arginine ethyl ester, is an artificial amino acid derivative that has been used in a wide range of scientific research applications. It is a derivative of the amino acid arginine, and its structure consists of a benzoyl group attached to the alpha-carbon of the arginine molecule. Nα-Bz-Arg-NH2 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study a range of biological processes.

Scientific Research Applications

Enzyme Characterization and Substrate Specificity

  • N(alpha)-Benzoylarginineamide has been utilized in histochemical studies for the demonstration of species-specific trypsin-like enzyme activity in mast cells across human and dog tissues, highlighting its specificity in enzyme localization studies (Glenner & Cohen, 1960).
  • It served as a substrate in comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine, facilitating the understanding of proteolytic enzyme inhibition and the relationship between chemical structure and enzymatic activity (Markwardt, Landmann, & Walsmann, 1968).
  • The compound was employed in the purification and characterization of an enzyme from Treponema denticola capable of hydrolyzing synthetic trypsin substrates, aiding in the study of microbial enzyme systems and their potential role in disease processes (Ohta, Makinen, & Loesche, 1986).

Therapeutic Agent Development and Drug Delivery

  • Research on labeling anti-HER2 nanobodies with astatine-211 using different coupling reagents explored the optimization of targeted alpha therapy in HER2+ cancer cells. N(alpha)-Benzoylarginineamide's derivative, N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE), was investigated for its potential in creating a homogeneous tracer population for therapeutic applications (Dekempeneer et al., 2019).

Methodological Tools in Biochemical Research

  • The synthesis of N-(hydroxy)amide- and N-(hydroxy)thioamide-containing peptides utilizing methods developed with N-(benzoyloxy)amines and hydroxamic acids showcased the application of N(alpha)-Benzoylarginineamide derivatives in creating pseudopeptides for biochemical studies, providing a pathway for further research into peptide and protein functionality (Wang & Phanstiel, 2000).

properties

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKJQJGLFKDADN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914488
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(alpha)-Benzoylarginineamide

CAS RN

965-03-7
Record name N(alpha)-Benzoylarginineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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